![molecular formula C17H21FN2O3S2 B2900922 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 899955-51-2](/img/structure/B2900922.png)
4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide core, which is a common motif in pharmaceutical drugs . The molecule also contains a fluorine atom, a methyl group, a morpholino group, and a thiophene ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide group could lead to the formation of intramolecular hydrogen bonds, which could affect the compound’s conformation and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzenesulfonamides are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar aromatic rings could give the compound both hydrophilic and hydrophobic properties .properties
IUPAC Name |
4-fluoro-2-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-13-11-14(18)4-5-17(13)25(21,22)19-12-15(16-3-2-10-24-16)20-6-8-23-9-7-20/h2-5,10-11,15,19H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHMMIVGDLVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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